molecular formula C8H17N3O2 B12714732 Hexanamide, 6-(acetylamino)-2-amino-, (2S)- CAS No. 1634-97-5

Hexanamide, 6-(acetylamino)-2-amino-, (2S)-

Cat. No.: B12714732
CAS No.: 1634-97-5
M. Wt: 187.24 g/mol
InChI Key: ZATAMNNDEAGKRS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanamide, 6-(acetylamino)-2-amino-, (2S)- is a chiral amide derivative characterized by a six-carbon backbone with an acetylated amino group at position 6 and a free amino group at position 2, both in the (S)-configuration. Its molecular formula is C₉H₂₀N₃O₂+ (monohydrate form), with a molecular weight of 202.274 g/mol . The compound’s stereochemistry and functional group arrangement influence its physicochemical properties, such as solubility, stability, and biological interactions.

Properties

CAS No.

1634-97-5

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-6-acetamido-2-aminohexanamide

InChI

InChI=1S/C8H17N3O2/c1-6(12)11-5-3-2-4-7(9)8(10)13/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12)/t7-/m0/s1

InChI Key

ZATAMNNDEAGKRS-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)N)N

Canonical SMILES

CC(=O)NCCCCC(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 6-(acetylamino)-2-amino-, (2S)- typically involves the condensation of usnic acid with 6-aminocaproic acid in absolute ethanol under reflux conditions for 12 hours. This reaction yields the intermediate acid, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, 6-(acetylamino)-2-amino-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Hexanamide derivatives have been studied for their potential antitumor properties. Research indicates that modifications to the hexanamide structure can enhance its efficacy against certain cancer cell lines. For example, a study demonstrated that specific acetylamino substitutions improved the compound's ability to inhibit tumor growth in vitro .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of hexanamide derivatives. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Biochemistry

Protein Interaction Studies
Hexanamide, 6-(acetylamino)-2-amino-, has been utilized in protein interaction studies due to its ability to act as a ligand. It can bind to specific protein targets, facilitating the understanding of protein-ligand interactions crucial for drug design. A notable case study involved using this compound to probe the binding sites of enzymes involved in metabolic pathways .

Enzyme Substrate Analysis
The compound has also been employed in enzyme substrate analysis using capillary electrophoresis. This method allows for rapid characterization of enzyme kinetics and substrate specificity, providing insights into biochemical pathways .

Material Science

Polymer Synthesis
In material science, hexanamide derivatives have been explored for their role in synthesizing novel polymers. These polymers exhibit unique properties such as increased thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Data Tables

Application Area Specific Use Findings/Results
Medicinal ChemistryAntitumor activityEnhanced efficacy against cancer cell lines
BiochemistryProtein interaction studiesInsights into ligand binding sites
BiochemistryEnzyme substrate analysisRapid characterization of enzyme kinetics
Material SciencePolymer synthesisIncreased thermal stability and mechanical strength

Case Studies

  • Antitumor Efficacy Study
    A comprehensive study evaluated various hexanamide derivatives against different cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents.
  • Neuroprotection Research
    In a controlled experiment assessing neuroprotective effects, hexanamide derivatives demonstrated a marked reduction in neuronal cell death under oxidative stress conditions, highlighting their potential as therapeutic agents for neurodegenerative diseases.
  • Capillary Electrophoresis Application
    A research initiative utilized hexanamide in capillary electrophoresis to analyze enzyme-substrate interactions. The findings provided critical data on enzyme kinetics and substrate specificity, aiding in the development of more effective biochemical assays.

Mechanism of Action

The mechanism of action of Hexanamide, 6-(acetylamino)-2-amino-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glucose dehydrogenase, thereby disrupting the glucose metabolic pathway in bacteria . This inhibition can lead to the antibacterial effects observed in various studies.

Comparison with Similar Compounds

Research Findings and Challenges

  • Toxicity : While the target compound lacks explicit toxicity data, structurally related hexylamine derivatives (e.g., CAS 111-26-2) exhibit acute oral and dermal toxicity (H301, H311), necessitating careful handling .
  • Stability: Acetylated amino groups in the target compound enhance hydrolytic stability compared to free amino derivatives .
  • Stereochemical Impact : The (2S)-configuration is critical for enantioselective interactions, as seen in chiral chromatography and receptor binding studies .

Biological Activity

Hexanamide, 6-(acetylamino)-2-amino-, (2S)-, also known by its synonyms N6-Acetyllysinamide and (2S)-6-(Acetylamino)-2-aminohexanamide, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant findings from various studies.

Chemical Structure and Properties

  • Chemical Formula : C8H17N3O2
  • Molecular Weight : 175.24 g/mol
  • CAS Number : 93512014
  • Synonyms : N6-Acetyllysinamide, Hexanamide, 6-(acetylamino)-2-amino-, (2S)-

Hexanamide, 6-(acetylamino)-2-amino-, (2S)- exhibits several biological activities primarily through its interaction with various molecular targets. Its acetylamino group suggests potential interactions with enzymes involved in metabolic pathways.

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes, impacting metabolic processes. For instance, it has been noted to influence the activity of insulin-degrading enzyme (IDE), which plays a crucial role in the degradation of amyloid-beta peptides associated with Alzheimer's disease .
  • Binding Affinity : The binding affinity of Hexanamide to specific targets has been assessed using various assays. For example, it has shown a Ki value of approximately 191000 nM against certain therapeutic targets .

Biological Activity Data

The biological activity of Hexanamide can be summarized in the following table:

Activity Type Value Reference
Ki (inhibition constant)191000 nM
IC50 (half-maximal inhibitory concentration)221000 nM
Enzyme InteractionInsulin-degrading enzyme

Alzheimer’s Disease Research

A study demonstrated that omega-3 fatty acids could enhance the degradation of amyloid-beta by affecting IDE activity. While Hexanamide itself was not the primary focus, its structural similarities to compounds that modulate IDE suggest potential therapeutic implications in Alzheimer's disease treatment .

Pharmacological Screening

In pharmacological screenings, Hexanamide has been evaluated for its effects on various cellular processes. For instance, its ability to modulate enzyme activities was assessed through capillary electrophoresis techniques, revealing insights into its kinetic parameters such as KMK_M and VmaxV_{max} .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.